molecular formula C13H15ClN2OS B2972324 2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide CAS No. 731001-93-7

2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide

Cat. No.: B2972324
CAS No.: 731001-93-7
M. Wt: 282.79
InChI Key: HNHGKDLYTVHWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide is a chemical compound with the molecular formula C13H15ClN2OS and a molecular weight of 282.79 g/mol . It is known for its unique structure, which includes a chloroacetyl group, a cyanosulfanyl group, and diethylphenyl moieties. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide typically involves the reaction of 4-(cyanosulfanyl)-2,6-diethylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of N-substituted acetamides or thioacetamides.

    Oxidation Products: Formation of sulfonyl derivatives.

    Reduction Products: Formation of thiol derivatives.

Scientific Research Applications

2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The cyanosulfanyl group can also interact with thiol groups on proteins, affecting their function. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of chloroacetyl and cyanosulfanyl groups, which confer distinct chemical reactivity and biological activity. The presence of diethyl groups on the phenyl ring also influences its physical and chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-[(2-chloroacetyl)amino]-3,5-diethylphenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-3-9-5-11(18-8-15)6-10(4-2)13(9)16-12(17)7-14/h5-6H,3-4,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHGKDLYTVHWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1NC(=O)CCl)CC)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.